1-(2-Bromoethyl)-2-(difluoromethoxy)benzene
Description
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is a brominated aromatic compound with the molecular formula C₉H₉BrF₂O and a molecular weight of 251.07 g/mol. It features a benzene ring substituted with a difluoromethoxy group (-OCHF₂) at the ortho position and a 2-bromoethyl chain (-CH₂CH₂Br) at the adjacent position. This compound is primarily used as an intermediate in organic synthesis, particularly in Pd-catalyzed cross-coupling reactions to construct heterocyclic frameworks or fluorinated pharmaceuticals . Its structural uniqueness lies in the combination of fluorine and bromine substituents, which modulate electronic and steric properties for targeted reactivity.
Properties
Molecular Formula |
C9H9BrF2O |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C9H9BrF2O/c10-6-5-7-3-1-2-4-8(7)13-9(11)12/h1-4,9H,5-6H2 |
InChI Key |
CJVDIDOSYWCATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a suitable leaving group.
Difluoromethoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and thiourea.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-Azidoethyl)-2-(difluoromethoxy)benzene.
Scientific Research Applications
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It can be used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic Effects
- Difluoromethoxy (-OCHF₂) vs. Trifluoromethyl (-CF₃): The -CF₃ group (in 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene) is a stronger electron-withdrawing group (EWG) than -OCHF₂, which has mixed inductive (electron-withdrawing) and resonance (electron-donating) effects. This difference impacts reactivity in electrophilic substitutions; -CF₃ deactivates the ring more strongly, whereas -OCHF₂ allows moderate activation .
- Chloro (-Cl) vs. Difluoromethoxy: Chlorine (in 1-(2-Bromoethyl)-4-chlorobenzene) is a moderate EWG, making the compound less reactive in nucleophilic substitutions compared to the target compound’s -OCHF₂ group .
Steric Considerations
- Ether vs. Alkyl Chains: 1-(2-Bromoethoxy)-3-methylbenzene contains an oxygen atom in its side chain, increasing polarity but reducing alkylation efficiency compared to the target compound’s direct ethyl linkage .
Biological Activity
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a difluoromethoxy group. Its molecular formula is CHBrFO, and it has a molecular weight of 251.07 g/mol. This compound is notable for its unique structure, which combines halogenated and ether functionalities, making it a valuable intermediate in various chemical syntheses, particularly in medicinal chemistry.
Biological Activity
The biological activity of this compound has been primarily explored in the context of its potential therapeutic effects. The compound's mechanism of action typically involves interactions with biological targets such as enzymes or receptors, which can lead to inhibition or activation of specific biological pathways.
The presence of the bromoethyl group allows for nucleophilic substitution reactions that can significantly influence biological activity. Additionally, the difluoromethoxy moiety may enhance the compound's lipophilicity, affecting its bioavailability and distribution within biological systems. This structural arrangement can facilitate interactions with various proteins and enzymes, potentially leading to therapeutic applications.
Case Studies and Research Findings
| Compound Name | Structure Differences | Biological Activity |
|---|---|---|
| 1-(2-Chloroethyl)-2-(difluoromethoxy)benzene | Chlorine instead of bromine | Moderate anticancer activity |
| 1-(2-Bromoethyl)-2-(methoxy)benzene | Methoxy group instead of difluoromethoxy | Lower bioactivity |
| 1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene | Trifluoromethoxy group | Increased lipophilicity and potential bioactivity |
These findings highlight the importance of structural modifications in determining biological outcomes.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity profile allows for the development of novel therapeutic agents targeting specific diseases.
Future Directions
Further research is required to elucidate the precise mechanisms by which this compound interacts with biological systems. Investigating its pharmacokinetics, toxicity profiles, and potential side effects will be crucial for assessing its viability as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
